molecular formula C11H12ClN3OS B14328912 N-(3-Chlorophenyl)-N'-(3-methyl-1,3-thiazolidin-2-ylidene)urea CAS No. 101042-87-9

N-(3-Chlorophenyl)-N'-(3-methyl-1,3-thiazolidin-2-ylidene)urea

Katalognummer: B14328912
CAS-Nummer: 101042-87-9
Molekulargewicht: 269.75 g/mol
InChI-Schlüssel: NAIYZHOZZGJYCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea: is an organic compound that belongs to the class of urea derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea typically involves the reaction of 3-chloroaniline with 3-methyl-1,3-thiazolidine-2-thione in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the thiazolidine-2-thione, followed by the elimination of hydrogen sulfide.

Industrial Production Methods: In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea can be compared with other similar compounds, such as:

    N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.

    N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)carbamate: Contains a carbamate group instead of a urea group.

The uniqueness of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

101042-87-9

Molekularformel

C11H12ClN3OS

Molekulargewicht

269.75 g/mol

IUPAC-Name

1-(3-chlorophenyl)-3-(3-methyl-1,3-thiazolidin-2-ylidene)urea

InChI

InChI=1S/C11H12ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,16)

InChI-Schlüssel

NAIYZHOZZGJYCG-UHFFFAOYSA-N

Kanonische SMILES

CN1CCSC1=NC(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.